Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
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Overview
Description
Cyclopentyl 2-oxa-5-azabicyclo[221]heptane-5-carboxylate is a complex organic compound featuring a bicyclic structure with both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing oxygenated 2-azabicyclo[2.2.1]heptanes involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of a library of bridged aza-bicyclic structures . Another approach involves the use of 4R-hydroxy-l-proline as a starting material, which undergoes a series of reactions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that can be optimized for yield and purity. The palladium-catalyzed reactions are particularly suitable for industrial applications due to their efficiency and the ability to handle a wide range of substrates .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds .
Scientific Research Applications
Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exerts its effects involves interactions with specific molecular targets. For example, the compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical pathways . The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the cyclopentyl and carboxylate groups.
Baclofen: A γ-aminobutyric acid (GABA) analogue with a similar backbone structure, used as a muscle relaxant.
Pregabalin: Another GABA analogue with structural similarities, used to treat neuropathic pain.
Uniqueness
Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to its specific combination of functional groups and bicyclic structure.
Properties
IUPAC Name |
cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-11(15-9-3-1-2-4-9)12-6-10-5-8(12)7-14-10/h8-10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJCLSPSABKUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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